
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide typically involves multiple steps, including the formation of the cyanocyclohexyl group, the propoxyphenoxy group, and the acetamide group. Common synthetic routes may include:
Formation of the cyanocyclohexyl group: This step may involve the reaction of cyclohexylamine with a cyanating agent such as cyanogen bromide.
Formation of the propoxyphenoxy group: This step may involve the reaction of phenol with propyl bromide in the presence of a base such as potassium carbonate.
Formation of the acetamide group: This step may involve the reaction of the intermediate product with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound may be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions may include oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential therapeutic agent for treating certain diseases or conditions.
Industry: As a component in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide exerts its effects may involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or modulate.
Pathways Involved: Biological pathways that the compound may influence, such as signaling pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide may include other acetamide derivatives or compounds with similar functional groups.
Uniqueness
Conclusion
This compound is a compound with potential applications in various fields. Further research and detailed studies are needed to fully understand its properties, reactions, and applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-12-22-15-8-4-5-9-16(15)23-13-17(21)20-18(14-19)10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITHSCSSKMJMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCC(=O)NC2(CCCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

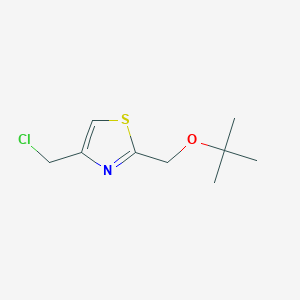

![N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2378690.png)

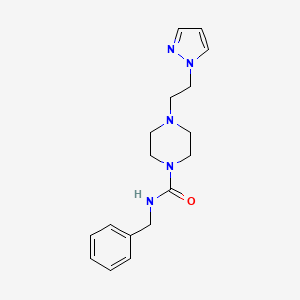
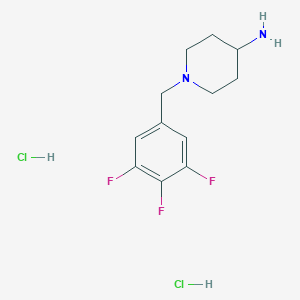
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)
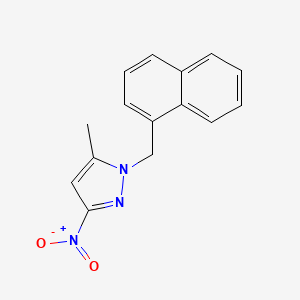
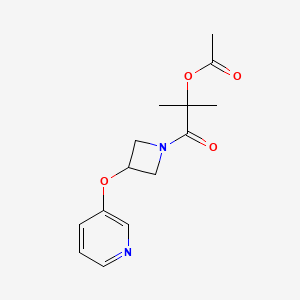
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)

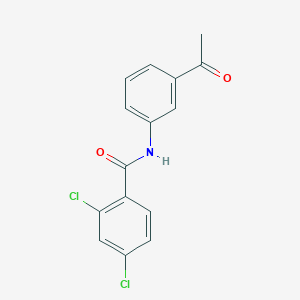
![5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378708.png)
